molecular formula C8H16O B8511428 2,2,3,3-Tetramethylbutanal

2,2,3,3-Tetramethylbutanal

Cat. No.: B8511428
M. Wt: 128.21 g/mol
InChI Key: OKSBWDKKULDLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,3,3-Tetramethylbutanal is an organic compound with the molecular formula C8H16O. It is a highly branched aldehyde, known for its unique structure and properties. This compound is often used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetramethylbutanal typically involves the oxidation of 2,2,3,3-Tetramethylbutane. The process can be carried out using various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to ensure the selective formation of the aldehyde group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic oxidation processes. These methods are designed to maximize yield and purity while minimizing by-products and waste. The use of advanced catalysts and optimized reaction conditions is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetramethylbutanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms in the aldehyde group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various organometallic reagents and catalysts

Major Products Formed:

    Oxidation: 2,2,3,3-Tetramethyl-butanoic acid

    Reduction: 2,2,3,3-Tetramethyl-butanol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2,2,3,3-Tetramethylbutanal has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetramethylbutanal involves its interaction with various molecular targets and pathways. The aldehyde group is highly reactive, allowing the compound to participate in nucleophilic addition reactions. This reactivity is crucial for its role in organic synthesis and its potential biological activity.

Comparison with Similar Compounds

    2,2,3,3-Tetramethylbutane: A hydrocarbon with a similar structure but lacking the aldehyde group.

    2,2,3,3-Tetramethyl-butanol: The reduced form of 2,2,3,3-Tetramethylbutanal.

    2,2,3,3-Tetramethyl-butanoic acid: The oxidized form of this compound.

Uniqueness: this compound is unique due to its highly branched structure and the presence of the reactive aldehyde group. This combination of features makes it a valuable compound in various chemical reactions and applications.

Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

2,2,3,3-tetramethylbutanal

InChI

InChI=1S/C8H16O/c1-7(2,3)8(4,5)6-9/h6H,1-5H3

InChI Key

OKSBWDKKULDLPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C)(C)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1000 mL round-bottom-flask was equipped with a stir bar, flushed with Ar and charged with 500 mL dry CH2Cl2 and 2,2,3,3-tetramethyl-butanol (12.9 g, 99.2 mmol, 1.0 equiv). Pyridinium chlorochromate (PCC) (20.7 g, 96 mmol) was added portionwise over 5 min. The reaction mixture turned dark rapidly and was stirred at room temperature for 3 h. The reaction solvent was then decanted, washed 1 N HCl (1×250 mL), and concentrated on a rotary evaporator. The resulting pasty residue was stirred with hexanes (300 mL) for 10 min then filtered. The filtrate was dried with Na2SO4, filtered, and concentrated to provide 8.3 g (65% yield) of the desired 2,2,3,3-tetramethyl-butanal which was used without further purification.
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

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